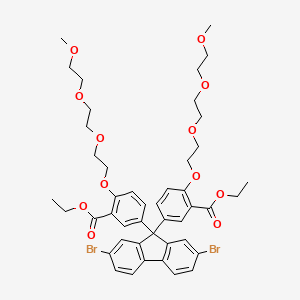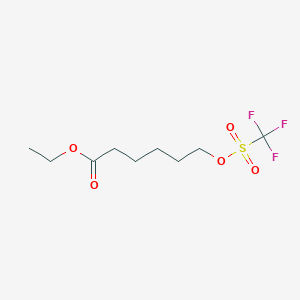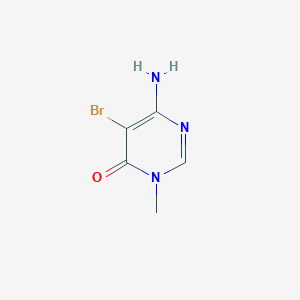
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with bromine atoms and extended with ethoxycarbonyl and methoxyethoxy groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) typically involves multi-step organic reactions. The process begins with the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. Subsequent steps involve the introduction of ethoxycarbonyl and methoxyethoxy groups through esterification and etherification reactions. These reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce ester groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
科学的研究の応用
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and polymers. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers investigate its potential as a fluorescent probe for imaging and diagnostic purposes. The compound’s fluorescence properties make it suitable for tracking biological processes at the molecular level.
Medicine: The compound is studied for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
作用機序
The mechanism by which Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) exerts its effects depends on its specific application. In fluorescence imaging, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the visualization of biological structures. In drug delivery, the compound can interact with cellular membranes and release therapeutic agents in a controlled manner. The molecular targets and pathways involved vary based on the intended use and the specific modifications made to the compound.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar in structure but with octyl groups instead of ethoxycarbonyl and methoxyethoxy groups.
2,7-Dibromo-9,9-dimethylfluorene: Features methyl groups instead of the more complex substituents in the target compound.
9,9-Dioctyl-2,7-dibromofluorene: Another variant with octyl groups, commonly used in organic electronics.
Uniqueness
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) stands out due to its extended ethoxycarbonyl and methoxyethoxy groups, which enhance its solubility and functional versatility. These unique substituents allow for a broader range of chemical modifications and applications compared to simpler fluorene derivatives.
特性
分子式 |
C45H52Br2O12 |
|---|---|
分子量 |
944.7 g/mol |
IUPAC名 |
ethyl 5-[2,7-dibromo-9-[3-ethoxycarbonyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]fluoren-9-yl]-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C45H52Br2O12/c1-5-56-43(48)37-27-31(7-13-41(37)58-25-23-54-21-19-52-17-15-50-3)45(39-29-33(46)9-11-35(39)36-12-10-34(47)30-40(36)45)32-8-14-42(38(28-32)44(49)57-6-2)59-26-24-55-22-20-53-18-16-51-4/h7-14,27-30H,5-6,15-26H2,1-4H3 |
InChIキー |
IKKGSKJOSXWBBS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC(=C(C=C5)OCCOCCOCCOC)C(=O)OCC)OCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(+)-5-bromo-2-chloro-N4-[1-(4-fluorophenyl)ethyl]-4-pyrimidineamine](/img/structure/B8318566.png)


![Methyl 3-[5-amino-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate](/img/structure/B8318606.png)








